1,6-Naphthalenedicarboxylic acid, dimethyl ester
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Overview
Description
Dimethyl Naphthalene-1,6-dicarboxylate is an organic compound with the molecular formula C14H12O4. It is a dimethyl ester derivative of naphthalene-1,6-dicarboxylic acid. This compound is primarily used as an intermediate in the synthesis of high-performance polymers, such as polyethylene naphthalate, which is known for its superior thermal and mechanical properties compared to polyethylene terephthalate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Naphthalene-1,6-dicarboxylate can be synthesized through the esterification of naphthalene-1,6-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the preparation of Dimethyl Naphthalene-1,6-dicarboxylate often involves a multi-step process. Initially, naphthalene-1,6-dicarboxylic acid is mixed with methanol and a catalyst. The mixture undergoes an esterification reaction, followed by crystallization and solid-liquid separation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl Naphthalene-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthalene-1,6-dicarboxylic acid.
Reduction: Alcohol derivatives of naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl Naphthalene-1,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of high-performance polymers like polyethylene naphthalate.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Dimethyl Naphthalene-1,6-dicarboxylate involves its conversion to naphthalene-1,6-dicarboxylic acid through hydrolysis or oxidation. This compound can then participate in various biochemical pathways, depending on the specific application. For instance, in polymer synthesis, it acts as a monomer that undergoes polymerization to form high-performance polymers .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Naphthalene-2,6-dicarboxylate: Another dimethyl ester of naphthalene dicarboxylic acid, used in similar applications.
Dimethyl Terephthalate: A dimethyl ester of terephthalic acid, commonly used in the production of polyethylene terephthalate.
Dimethyl Isophthalate: A dimethyl ester of isophthalic acid, used in the synthesis of various polymers.
Uniqueness
Dimethyl Naphthalene-1,6-dicarboxylate is unique due to its specific structural configuration, which imparts distinct properties to the polymers synthesized from it. Its naphthalene ring structure provides enhanced rigidity and thermal stability compared to other similar compounds .
Properties
CAS No. |
16144-94-8 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
dimethyl naphthalene-1,6-dicarboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14(16)18-2/h3-8H,1-2H3 |
InChI Key |
JZZYEPMPRIJICF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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